Cas no 81166-84-9 (Cyclopropyl(trimethylsilyl)acetylene)

Cyclopropyl(trimethylsilyl)acetylene 化学的及び物理的性質
名前と識別子
-
- Cyclopropane,[2-(trimethylsilyl)ethynyl]-
- (2-cyclopropylethynyl)trimethylsilane
- (Cyclopropylethynyl)trimethylsilane
- [2-(trimethylsilyl)ethynyl]Cyclopropane
- 2-cyclopropylethynyl(trimethyl)silane
- CYCLOPROPYL(TRIMETHYLSILYL)ACETYLENE
- Silane, (cyclopropylethynyl)trimethyl-
- cyclopropylethynyl-trimethylsilane
- trimethylsilylcyclopropyl-acetylene
- Trimethyl(cyclopropylethynyl)silane
- IYQSVLJDYLPMCX-UHFFFAOYSA-N
- cyclopropylethynyl-trimethyl-silane
- BCP30704
- (cyclopropylethynyl)(trimethyl)silane
- SBB009013
- OR9948
- FCH
- [2-(Trimethylsilyl)ethynyl]cyclopropane (ACI)
- Silane, (cyclopropylethynyl)trimethyl- (9CI)
- [(Trimethylsilyl)ethynyl]cyclopropane
- Cyclopropyl(trimethylsilyl)acetylene
-
- MDL: MFCD00671355
- インチ: 1S/C8H14Si/c1-9(2,3)7-6-8-4-5-8/h8H,4-5H2,1-3H3
- InChIKey: IYQSVLJDYLPMCX-UHFFFAOYSA-N
- SMILES: C(C1CC1)#C[Si](C)(C)C
計算された属性
- 精确分子量: 138.08600
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 158
- トポロジー分子極性表面積: 0
じっけんとくせい
- 密度みつど: 0.85±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 87 ºC (103 Torr)
- フラッシュポイント: 24.6±10.7 ºC,
- Refractive Index: 1.4547
- Solubility: ほとんど溶けない(0.069 g/l)(25ºC)、
- PSA: 0.00000
- LogP: 2.27720
Cyclopropyl(trimethylsilyl)acetylene Security Information
- 危害声明: Irritant
- 危険物輸送番号:UN 1993
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S16; S26; S36/37/39
-
危険物標識:
- Risk Phrases:R10
- HazardClass:3
Cyclopropyl(trimethylsilyl)acetylene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LR675-5g |
Cyclopropyl(trimethylsilyl)acetylene |
81166-84-9 | 95+% | 5g |
¥267.0 | 2023-08-31 | |
eNovation Chemicals LLC | D955115-10g |
(Cyclopropylethynyl)trimethylsilane |
81166-84-9 | 95+% | 10g |
$85 | 2024-06-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LR675-200mg |
Cyclopropyl(trimethylsilyl)acetylene |
81166-84-9 | 95+% | 200mg |
¥55.0 | 2022-07-28 | |
TRC | C998253-50mg |
Cyclopropyl(trimethylsilyl)acetylene |
81166-84-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
ChemScence | CS-M3250-10g |
Cyclopropyl(trimethylsilyl)acetylene |
81166-84-9 | 98.83% | 10g |
$139.0 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LR675-1g |
Cyclopropyl(trimethylsilyl)acetylene |
81166-84-9 | 95+% | 1g |
¥152.0 | 2022-07-28 | |
Fluorochem | S05385-25g |
Cyclopropyl(trimethylsilyl)acetylene |
81166-84-9 | >98% | 25g |
£299.00 | 2022-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044129-5g |
Cyclopropyl(trimethylsilyl)acetylene |
81166-84-9 | 97% | 5g |
¥249.00 | 2024-07-28 | |
Chemenu | CM376820-10g |
(2-cyclopropylethynyl)trimethylsilane |
81166-84-9 | 95%+ | 10g |
$107 | 2023-02-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044129-10g |
Cyclopropyl(trimethylsilyl)acetylene |
81166-84-9 | 97% | 10g |
¥348.00 | 2024-07-28 |
Cyclopropyl(trimethylsilyl)acetylene 合成方法
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Synthetic Circuit 6
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Synthetic Circuit 7
1.2 < -60 °C; 2 h, -40 °C; -40 °C → rt; 1 h, rt
Synthetic Circuit 8
1.2 0.5 h, -78 °C; -78 °C → rt; 5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Synthetic Circuit 9
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Cyclopropyl(trimethylsilyl)acetylene Raw materials
- Chlorotrimethylsilane
- Silane,(5-chloro-1-pentyn-1-yl)trimethyl-
- Iodocyclopropane
- Cyclopropylacetylene
- 1-chloro-1-(trichlorovinyl) cyclopropane
- ethynyltrimethylsilane
- Tetrachlorocyclopropene
Cyclopropyl(trimethylsilyl)acetylene Preparation Products
Cyclopropyl(trimethylsilyl)acetylene 関連文献
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
Cyclopropyl(trimethylsilyl)acetyleneに関する追加情報
Cyclopropyl(trimethylsilyl)acetylene: A Comprehensive Overview
Cyclopropyl(trimethylsilyl)acetylene, also known by its CAS number 81166-84-9, is a unique organosilicon compound with significant applications in organic synthesis and materials science. This compound has garnered attention in recent years due to its versatile reactivity and potential in constructing complex molecular architectures. The molecule consists of a cyclopropane ring attached to a trimethylsilyl group via an acetylene linkage, making it a valuable intermediate in the synthesis of various functional materials.
Cyclopropyl(trimethylsilyl)acetylene exhibits distinctive electronic and steric properties due to the combination of the cyclopropane ring and the trimethylsilyl group. The cyclopropane moiety introduces strain and reactivity, while the trimethylsilyl group provides stability and enhances solubility. This balance of properties makes it an ideal candidate for exploring novel chemical transformations. Recent studies have highlighted its role in catalytic processes, particularly in transition-metal-mediated reactions, where it serves as a precursor for generating highly reactive intermediates.
The synthesis of Cyclopropyl(trimethylsilyl)acetylene involves a multi-step process that typically begins with the preparation of cyclopropylacetylene derivatives. The introduction of the trimethylsilyl group is achieved through a nucleophilic substitution reaction, often utilizing silylation agents such as trimethylsilyl chloride or dimethoxytrimethylsilane. Optimization of reaction conditions, including temperature and solvent selection, has been a focus of recent research to improve yield and purity. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have also been explored to enhance efficiency.
One of the most promising applications of Cyclopropyl(trimethylsilyl)acetylene lies in its use as a building block for constructing polycyclic compounds. The strained cyclopropane ring can undergo ring-opening reactions under specific conditions, leading to the formation of fused or bridged bicyclic systems. These structures are highly sought after in drug discovery and materials science due to their unique electronic properties and potential for bioactivity. For instance, recent research has demonstrated its utility in synthesizing complex natural product analogues with potential therapeutic applications.
In addition to its role in organic synthesis, Cyclopropyl(trimethylsilyl)acetylene has been investigated for its potential in polymer chemistry. The compound's ability to undergo controlled polymerization under specific conditions makes it a candidate for developing novel polymeric materials with tailored mechanical and electronic properties. Researchers have explored its use in synthesizing block copolymers and stimuli-responsive materials, which could find applications in sensors, drug delivery systems, and adaptive materials.
The study of Cyclopropyl(trimethylsilyl)acetylene has also contributed to our understanding of silyl protecting groups in organic chemistry. The trimethylsilyl group is known for its stability under mild reaction conditions, making it an excellent protecting group for sensitive functionalities such as alcohols or carboxylic acids. Recent advancements have focused on optimizing the removal of the silyl group under mild conditions, enabling more efficient synthesis pathways for complex molecules.
From an environmental perspective, the development of sustainable synthetic routes for Cyclopropyl(trimethylsilyl)acetylene has become a critical area of research. Efforts are being made to minimize waste generation and reduce energy consumption during its production. Green chemistry principles are being integrated into the synthesis process, including the use of biodegradable solvents and catalytic systems that operate under ambient conditions.
In conclusion, Cyclopropyl(trimethylsilyl)acetylene (CAS No: 81166-84-9) is a versatile compound with wide-ranging applications in organic synthesis, materials science, and polymer chemistry. Its unique combination of reactivity and stability makes it an invaluable tool for constructing complex molecular architectures and functional materials. As research continues to uncover new synthetic pathways and applications, this compound is poised to play an increasingly important role in advancing chemical science.
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